molecular formula C10H10FNO B2619424 6-Fluoro-2,2-dimethyl-1H-indol-3-one CAS No. 2418711-77-8

6-Fluoro-2,2-dimethyl-1H-indol-3-one

Cat. No. B2619424
CAS RN: 2418711-77-8
M. Wt: 179.194
InChI Key: KRSQPUNBYGNNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,2-dimethyl-1H-indol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

6-Fluoro-2,2-dimethyl-1H-indol-3-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Fluoro-2,2-dimethyl-1H-indol-3-one in laboratory experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-Fluoro-2,2-dimethyl-1H-indol-3-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 6-Fluoro-2,2-dimethyl-1H-indol-3-one is a multi-step process that involves the reaction of 2,2-dimethyl-1H-indole-3-carboxylic acid with various reagents. The most commonly used method involves the reaction of 2,2-dimethyl-1H-indole-3-carboxylic acid with trifluoroacetic anhydride and trifluoroacetic acid to form 6-trifluoroacetyl-2,2-dimethyl-1H-indole-3-one. This intermediate is then reacted with fluorine gas in the presence of a catalyst to form this compound.

properties

IUPAC Name

6-fluoro-2,2-dimethyl-1H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSQPUNBYGNNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(N1)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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